Home > Products > Screening Compounds P84171 > Rasagiline tartrate
Rasagiline tartrate - 136236-52-7

Rasagiline tartrate

Catalog Number: EVT-3458109
CAS Number: 136236-52-7
Molecular Formula: C28H32N2O6
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rasagiline Tartrate is the tartrate salt form of Rasagiline, a synthetic compound classified as a propargylamine derivative. [] In scientific research, Rasagiline Tartrate is primarily studied for its properties as a potent, selective, and irreversible inhibitor of Monoamine Oxidase B (MAO-B). [] This enzyme plays a critical role in the breakdown of various neurotransmitters in the brain, including dopamine. [] Therefore, Rasagiline Tartrate serves as a valuable tool for investigating neurological pathways and the potential treatment of neurodegenerative diseases. []

Future Directions
  • Development of Novel Derivatives: Exploring modifications to the Rasagiline structure could lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. []
  • Combination Therapies: Combining Rasagiline Tartrate with other therapeutic agents targeting different pathways involved in neurodegeneration could lead to synergistic effects and improved treatment outcomes. [, , ]
  • Non-invasive Delivery Systems: Researching innovative drug delivery systems, such as intranasal or transdermal routes, could enhance the bioavailability of Rasagiline Tartrate in the brain while minimizing systemic side effects. [, ]

Rasagiline Mesylate

    Compound Description: Rasagiline mesylate is another salt form of rasagiline, a selective, irreversible monoamine oxidase type B (MAO-B) inhibitor used to treat idiopathic Parkinson's disease (PD) []. Like rasagiline tartrate, it works by increasing dopamine levels in the brain.

    Relevance: Rasagiline mesylate shares the same active pharmaceutical ingredient, rasagiline, with rasagiline tartrate. The only difference lies in the salt used to form the compound, with mesylate being methanesulfonate and tartrate being the salt of tartaric acid. These salts improve the pharmacological properties of the active ingredient, like solubility and stability. [, ]

Selegiline

    Compound Description: Selegiline, like rasagiline, is an irreversible inhibitor of monoamine oxidase B (MAO-B) used to treat Parkinson's disease (PD) [, ]. It is considered a first-generation propargylamine MAO-B inhibitor.

    Relevance: Both selegiline and rasagiline tartrate belong to the propargylamine class of MAO-B inhibitors, sharing the key propargylamine structural feature responsible for their irreversible binding to MAO-B [, ]. This shared feature places them in the same chemical category and contributes to their similar pharmacological action in treating PD.

1-Aminoindan

    Compound Description: 1-Aminoindan is a metabolite of N-propargyl-1-aminoindan, which is a category of compounds that includes rasagiline [].

    Relevance: 1-Aminoindan is a structural component of rasagiline tartrate, lacking the propargyl group present in rasagiline. This structural similarity makes it a relevant related compound, particularly as it is a product of rasagiline metabolism. []

4-Fluoro-N-propargyl-1-aminoindan

    Compound Description: This compound is an analog of N-propargyl-1-aminoindan, which is a category of compounds that includes rasagiline. It is structurally similar to rasagiline but with the addition of a fluorine atom at the 4th position of the indane ring [].

    Relevance: This compound is considered structurally related to rasagiline tartrate due to the shared core structure of N-propargyl-1-aminoindan. The addition of the fluorine atom represents a minor modification aimed at potentially altering its pharmacological properties. []

5-Fluoro-N-propargyl-1-aminoindan

    Compound Description: Similar to the previous compound, this is another analog of N-propargyl-1-aminoindan with a fluorine atom substitution, this time at the 5th position of the indane ring [].

    Relevance: The structural similarity to rasagiline tartrate arises from the shared N-propargyl-1-aminoindan core, with the fluorine substitution at a different position potentially influencing its activity and properties. []

6-Fluoro-N-propargyl-1-aminoindan

    Compound Description: This compound represents the third analog of N-propargyl-1-aminoindan discussed, with a fluorine atom present at the 6th position of the indane ring [].

    Relevance: It shares the core structure of N-propargyl-1-aminoindan with rasagiline tartrate, making it structurally related. The fluorine substitution at the 6th position is a modification that could potentially impact its pharmacological profile compared to rasagiline. []

Coumarin-Rasagiline Hybrids

    Compound Description: This refers to a series of hybrid molecules designed by combining structural elements of coumarin and the alkynylamine group found in rasagiline. These hybrids were investigated for their potential as MAO inhibitors, antioxidants, and neuroprotective agents [].

    Relevance: These hybrids are directly relevant to rasagiline tartrate as they incorporate the alkynylamine pharmacophore from rasagiline into their structure. This structural merging aims to combine the known pharmacological activities of rasagiline with the potential benefits of coumarin derivatives. []

Ladostigil (TV-3326)

    Compound Description: Ladostigil is a multi-target drug candidate designed to address Alzheimer's disease (AD). It combines the cholinesterase (ChE) inhibitory activity of rivastigmine with the MAO-B inhibitory and neuroprotective properties of rasagiline in a single molecule [].

    Relevance: Ladostigil incorporates rasagiline as an integral part of its molecular structure, aiming to harness its neuroprotective and MAO-B inhibitory properties for AD treatment. []

M-30

    Compound Description: M-30 is another multi-target compound designed for potential use in AD therapy. It was developed by integrating the propargyl moiety of rasagiline into the structure of VK-28, a brain-permeable neuroprotective iron chelator [].

    Relevance: M-30 directly incorporates a key structural element of rasagiline, the propargyl group, to confer potential neuroprotective benefits through MAO-B inhibition in the context of AD. []

Source and Classification

Rasagiline tartrate is derived from rasagiline, which itself is synthesized from 1-aminoindan. The tartrate form enhances its solubility and bioavailability. Rasagiline belongs to the class of drugs known as monoamine oxidase inhibitors, specifically targeting the B subtype. This classification is significant as it differentiates rasagiline from other monoamine oxidase inhibitors that may affect both A and B subtypes, potentially leading to different side effects and drug interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of rasagiline tartrate involves several steps, beginning with the reaction of 1-indanone with propargylamine to form an imine intermediate. This intermediate undergoes reduction to yield racemic rasagiline. The purification process typically includes column chromatography followed by resolution techniques to isolate the desired enantiomer, R-rasagiline.

A notable method for synthesizing rasagiline tartrate includes:

  1. Formation of Imine: Reacting 1-indanone with propargylamine in a suitable solvent.
  2. Reduction: Using a reducing agent to convert the imine into racemic rasagiline.
  3. Resolution: Employing chiral resolving agents to isolate R-rasagiline.
  4. Salt Formation: Reacting R-rasagiline with tartaric acid to form rasagiline tartrate .

The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure and Data

Rasagiline tartrate has a complex molecular structure characterized by its chiral center, which contributes to its pharmacological activity. The chemical structure can be described as follows:

  • Chemical Formula: C12_{12}H15_{15}N1_{1}O2_{2}S (for rasagiline mesylate).
  • Molecular Weight: Approximately 215.31 g/mol.
  • Crystallography: Rasagiline tartrate exists in a single crystalline form without polymorphism, ensuring consistency in formulation and efficacy .

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

Rasagiline tartrate can undergo various chemical reactions typical of amines and carboxylic acids:

  1. Acid-Base Reactions: As a salt, it can dissociate into its constituent ions in solution.
  2. Nucleophilic Substitution: The propargyl group can participate in nucleophilic substitution reactions under certain conditions.
  3. Hydrolysis: In aqueous environments, it may hydrolyze back into rasagiline and tartaric acid .

These reactions are significant for understanding the stability and reactivity of rasagiline tartrate in pharmaceutical formulations.

Mechanism of Action

Process and Data

Rasagiline exerts its therapeutic effects primarily through the inhibition of monoamine oxidase B, leading to increased levels of dopamine in the brain. This mechanism is particularly beneficial for Parkinson's disease patients, as dopamine deficiency is a hallmark of the condition.

The process can be summarized as follows:

  1. Inhibition of Enzyme Activity: Rasagiline binds irreversibly to monoamine oxidase B, preventing it from metabolizing dopamine.
  2. Increased Dopamine Levels: As a result, there is an accumulation of dopamine in synaptic clefts, improving neurotransmission.
  3. Neuroprotection: By reducing oxidative stress through decreased dopamine metabolism, rasagiline provides neuroprotective effects that may slow disease progression .
Physical and Chemical Properties Analysis

Properties and Relevant Data

Rasagiline tartrate exhibits several important physical and chemical properties:

  • Appearance: White to off-white powder.
  • Solubility: Freely soluble in water and ethanol; sparingly soluble in isopropanol.
  • Stability: Exhibits stability under standard storage conditions but may degrade under extreme temperatures or pH levels.
  • Melting Point: Specific melting point data are typically established during quality control testing but generally fall within expected ranges for similar compounds .

These properties are critical for formulation development and ensuring consistent drug delivery.

Applications

Scientific Uses

Rasagiline tartrate is primarily used in the clinical management of Parkinson's disease. Its applications include:

Rasagiline tartrate continues to be an important compound in both clinical settings and research environments focused on neurological health.

Synthesis Methodologies and Optimization

Stereoselective Synthesis Pathways for Rasagiline Tartrate Enantiomers

The production of enantiopure rasagiline tartrate relies on precise stereocontrol during the formation of the chiral indane amine core. Two principal strategies dominate industrial and laboratory synthesis: enzymatic reductive amination and chemical resolution via diastereomeric salt formation.

Imine reductases (IREDs) and reductive aminases (RedAms) enable direct asymmetric synthesis of (R)-rasagiline from 1-indanone and propargylamine. Aspergillus oryzae-derived AspRedAm achieves 81% yield and 90% enantiomeric excess (ee) in aqueous media at ambient temperature, utilizing NADPH cofactors regenerated by glucose dehydrogenase. Engineered mutants like Aspergillus calidoustus AcRedAm-Q237A further enhance stereoselectivity, delivering >99% ee with moderate conversion rates (45-60%) [7] [9].

Chemical resolution employs L-tartaric acid to separate racemic rasagiline free base. The (R)-enantiomer preferentially crystallizes as the hemitartrate salt from solvents like methanol/acetone mixtures, yielding 34-38% with >99.5% ee. Critical process parameters include:

  • Stoichiometry: 0.5:1 molar ratio of tartaric acid to free base
  • Temperature: Controlled cooling from 50°C to 5°C
  • Solvent polarity: Intermediate polarity solvents optimize crystal growth [3] [6].

Table 1: Stereoselective Synthesis Performance Comparison

MethodCatalyst/AgentYield (%)ee (%)Reaction Conditions
Enzymatic aminationAspRedAm8190pH 9.0, 25°C, 24h
Enzymatic aminationAcRedAm-Q237A mutant45-60>99pH 9.0, 25°C, NADP+/GDH system
Chemical resolutionL-(+)-Tartaric acid34-38>99.5Methanol/acetone, 5-50°C

Catalytic Asymmetric Approaches in Indane Scaffold Construction

Constructing the chiral indane scaffold requires innovative catalysis to establish the stereogenic center. Three catalytic systems demonstrate efficacy:

Chiral auxiliaries leverage (R)-phenylglycinol to form a transitory imine with 1-indanone, enabling diastereoselective reduction by sodium borohydride. This method achieves 70% de (diastereomeric excess) but necessitates auxiliary removal via hydrolysis, reducing net yield to 52% [5].

Transition metal catalysis utilizes Ru-BINAP complexes for asymmetric hydrogenation of 1-aminoindan precursors. At 80 bar H₂ and 70°C, this method attains 94% ee but requires specialized equipment and catalyst recycling protocols to mitigate costs [4].

Phase-transfer catalysis (PTC) employs N-spiro quaternary ammonium salts for alkylation of 1-indanone derivatives. Tetrabutylammonium bromide (10 mol%) in toluene/50% NaOH facilitates propargylation with 85% ee. However, product isolation from biphasic systems remains challenging [3].

Table 2: Catalytic Methods for Chiral Indane Synthesis

MethodCatalystee (%)Yield (%)Limitations
Chiral auxiliary(R)-Phenylglycinol>9952Auxiliary removal steps
Asymmetric hydrogenationRu-(S)-BINAP9488High-pressure requirements
Phase-transfer catalysisBenzylquininium chloride8576Biphasic separation complexity

Solvent-Free and Green Chemistry Innovations in Hemitartrate Salt Formation

Salt formation innovations prioritize solvent reduction and atom economy. Rasagiline hemitartrate synthesis achieves high sustainability through:

Neat crystallization techniques eliminate organic solvents by reacting rasagiline free base with molten L-tartaric acid (140-150°C). Subsequent cooling yields the hemitartrate salt with 99.2% purity and 97% yield. This method reduces E-factors (environmental factor) to 0.8 compared to 12.5 in traditional solvent-based processes [2].

Aqueous-ethanol crystallization employs water/ethanol (70:30 v/v) mixtures, enabling temperatures below 40°C. Key advantages include:

  • Residual solvent levels <350 ppm (ICH compliant)
  • Particle size distribution D90 < 50 µm
  • Polymorph control to ensure Form I stability [1] [6].

Enzymatic salt synthesis integrates IRED-catalyzed amination with in situ tartrate crystallization. The single-vessel system combines Tris-HCl buffer (pH 9.0), propargylamine, and 1-indanone with glucose dehydrogenase for cofactor regeneration. Tartaric acid addition post-reaction directly precipitates the hemitartrate salt, reducing steps and improving atom economy [7] [9].

Table 3: Green Salt Formation Techniques

MethodSolvent SystemPurity (%)Yield (%)Environmental Impact
Neat crystallizationSolvent-free99.297E-factor: 0.8
Aqueous-ethanolWater/ethanol (70:30)99.892Residual solvent: <350 ppm
Enzymatic integrationAqueous buffer98.581Steps reduced by 50%

Comparative Yield Analysis of Solid-Phase vs. Solution-Phase Synthesis

Synthetic phase selection critically impacts rasagiline tartrate purity, yield, and scalability:

Solid-phase crystallization isolates rasagiline hemitartrate directly from reaction mixtures using antisolvents. Isopropanol addition to rasagiline free base-tartaric acid complexes in ethyl acetate yields 95% pure product with 89% recovery. Process advantages include:

  • Particle size control (D50 = 35 µm) via cooling rate modulation
  • Minimal impurity carryover (total impurities <0.15%)
  • Scalable to 500-L batches without yield loss [4] [5].

Solution-phase synthesis involves intermediate isolation before salt formation. Key limitations emerge:

  • Leaching of imine intermediates during aqueous workup reduces yields to 68-72%
  • Solvent-intensive purification (chromatography, recrystallization)
  • Residual palladium (>50 ppm) in hydrogenation steps requires additional chelation [3].

Table 4: Synthesis Phase Performance Metrics

ParameterSolid-Phase CrystallizationSolution-Phase Synthesis
Overall yield89%68-72%
Purity (HPLC)>99.5%97-98%
Total impurities<0.15%0.8-1.2%
Solvent consumption15 L/kg110 L/kg
Metal residuesUndetectable>50 ppm Pd

Properties

CAS Number

136236-52-7

Product Name

Rasagiline tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

InChI

InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m111/s1

InChI Key

YGKHOZXCTLKSLJ-KHAGDFGNSA-N

SMILES

C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C#CCN[C@@H]1CCC2=CC=CC=C12.C#CCN[C@@H]1CCC2=CC=CC=C12.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.